![molecular formula C17H15NO4 B6240750 (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 158575-73-6](/img/no-structure.png)

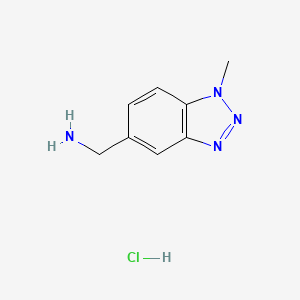

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid” is an organic compound. The benzyloxycarbonyl group (also known as carbobenzoxy or Cbz) is a key component of this compound . This group is an organyl group of formula ‒COOCH2Ph . It is often used as a protecting group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds like “(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid” often involves the use of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry . Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Molecular Structure Analysis

The molecular structure of the benzyloxycarbonyl group, a key component of the compound, is represented by the formula C8H7O2 . The group has a net charge of 0, an average mass of 135.13998, and a mono-isotopic mass of 135.04460 .Chemical Reactions Analysis

The benzyloxycarbonyl group is often used as a protecting group in chemical reactions . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The benzyloxycarbonyl group, a component of the compound, has a formula of C8H7O2 . It has a net charge of 0, an average mass of 135.13998, and a mono-isotopic mass of 135.04460 .properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves the protection of the indole nitrogen, followed by the addition of a benzyl group to the carboxylic acid. The benzyl group is then removed, and the carboxylic acid is activated for coupling with the benzyloxy carbonyl group. Finally, the protecting groups are removed to yield the desired product.", "Starting Materials": [ "Indole", "Benzyl chloride", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "N-Hydroxysuccinimide", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Tetrabutylammonium fluoride", "Methanol", "Acetic acid" ], "Reaction": [ "Indole is protected with di-tert-butyl dicarbonate in the presence of sodium hydroxide and N,N-dimethylformamide.", "Benzyl chloride is added to the protected indole in the presence of triethylamine to form the benzyl ester.", "The benzyl group is removed with hydrogen chloride in methanol.", "The carboxylic acid is activated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.", "The benzyloxy carbonyl group is coupled to the activated carboxylic acid in the presence of tetrabutylammonium fluoride.", "The protecting groups are removed with hydrochloric acid in methanol and acetic acid to yield (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid." ] } | |

CAS RN |

158575-73-6 |

Product Name |

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid |

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.